7-Bromo-5-chloro-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a fused benzene and pyrazole ring. This compound is notable for its halogen substitutions, specifically bromine at the 7th position and chlorine at the 5th position, which significantly influence its chemical reactivity and biological activity. The molecular formula of 7-bromo-5-chloro-1-methyl-1H-indazole is , and it has a molecular weight of approximately 231.48 g/mol .
The synthesis of 7-bromo-5-chloro-1-methyl-1H-indazole typically involves cyclization reactions from appropriate precursors. One common method utilizes azidobenzaldehydes in a cyclization reaction, which can be catalyzed by transition metals to enhance efficiency and yield.
Technical Details:
The molecular structure of 7-bromo-5-chloro-1-methyl-1H-indazole features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 231.48 g/mol |
Density | 1.878 g/cm³ |
Boiling Point | 364.1 °C at 760 mmHg |
Flash Point | 174 °C |
This data indicates that the compound has significant thermal stability, which may influence its handling and storage conditions .
7-Bromo-5-chloro-1-methyl-1H-indazole can undergo various chemical reactions due to its halogen substituents:
Types of Reactions:
Technical Details:
These reactions are significant for developing new derivatives with enhanced properties, particularly in medicinal chemistry applications.
The biological activity of 7-bromo-5-chloro-1-methyl-1H-indazole has been studied extensively, particularly regarding its potential as an antitumor agent. It exhibits efficacy in inhibiting cancer cell proliferation by interacting with various biological targets.
The compound is believed to:
The presence of bromine and chlorine enhances its reactivity compared to similar compounds, making it valuable in medicinal chemistry research.
Relevant Data:
Property | Value |
---|---|
Density | 1.878 g/cm³ |
Boiling Point | 364.1 °C |
Flash Point | 174 °C |
These properties indicate that the compound is relatively stable under normal conditions but should be handled with care due to its toxicological profile .
7-Bromo-5-chloro-1-methyl-1H-indazole has several scientific uses:
Its unique structural features and biological activities make it an important compound for further research in drug development and therapeutic applications .
Regioselective bromination at the C7 position of indazole scaffolds is critical for accessing 7-bromo-5-chloro-1-methyl-1H-indazole. Direct electrophilic bromination of 5-chloroindazole derivatives faces challenges due to competing reactions at C4 or C7 positions. Modern approaches leverage ortho-directing metalation or halogen-exchange reactions. A breakthrough method uses N-bromosuccinimide (NBS) in concentrated sulfuric acid (10 eq.) at 25°C, achieving >95% C7 selectivity. This protocol exploits the electron-deficient C7 position adjacent to the indazole nitrogen, suppressing dihalogenation and nitrile hydrolysis observed with Br₂ or elevated temperatures . As shown in Table 1, NBS/H₂SO₄ outperforms alternative reagents in yield and purity.
Table 1: Bromination Reagent Screening for C7 Functionalization
Entry | Reagent | Acid Additive | Temp (°C) | Yield (%) | Key Observations |
---|---|---|---|---|---|
1 | Br₂ | H₂SO₄ (10 eq) | 25 | <20 | Nitrile hydrolysis dominant |
2 | NBS | H₂SO₄ (10 eq) | 25 | 95 | No over-bromination |
3 | NBS | TFA (10 eq) | 25 | 0 | No reaction |
4 | KBrO₃ | H₂SO₄ (10 eq) | 0 | 60 | Exothermic; safety concerns |
Core indazole formation relies on nucleophilic aromatic substitution (SNAr). 3-Bromo-2,6-dichlorobenzonitrile undergoes cyclization with hydrazine, where the ortho-chloro group adjacent to the nitrile is displaced, forming the pyrrole ring. Computational studies indicate this proceeds via a Meisenheimer complex stabilized by the electron-withdrawing cyano group. Solvent polarity critically influences regioselectivity: Polar aprotic solvents (DMSO, NMP) promote bis-adducts, while 2-methyltetrahydrofuran (2-MeTHF) or diisopropylethylamine (DIPEA) enhances C4-Cl/C7-Br selectivity (70:30 to >95:5 ratio) due to controlled nucleophilicity and reduced dual substitution . Kinetic studies reveal the reaction follows second-order kinetics, with rate acceleration observed in weakly basic solvents that facilitate hydrazine deprotonation.
N1-methylation of 7-bromo-5-chloro-1H-indazole demands precision to avoid O-alkylation or N2-regioisomers. Two optimized protocols exist:
Table 2: Methylation Methods Comparison
Method | Base/Agent | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|---|
LDA deprotonation | LDA/CH₃I | THF | −78 | >99:1 | 88 |
Phase-transfer catalysis | K₂CO₃/CH₃I | DMF (TBAB) | 60 | 95:5 | 90 |
Direct alkylation | NaH/CH₃I | DMF | 25 | 80:20 | 65 |
Protecting groups mitigate undesired reactions during bromination or methylation. The 3-amino group in precursors (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) requires protection during C7 bromination. tert-Butoxycarbonyl (Boc) groups are incompatible with strong acids (e.g., H₂SO₄ in bromination), leading to deprotection or decomposition. Alternatively, acetyl (Ac) protection demonstrates moderate stability but necessitates harsh deconditions. Notably, unprotected 3-aminoindazoles undergo in situ directed ortho-metalation with n-BuLi, enabling C7 bromination without exogenous protect groups . For N-methylation, protection is unnecessary as N1-alkylation precedes C7 functionalization in optimized routes.
Scale-up to hundred-gram batches introduces three key challenges:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7